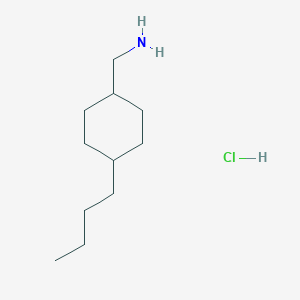

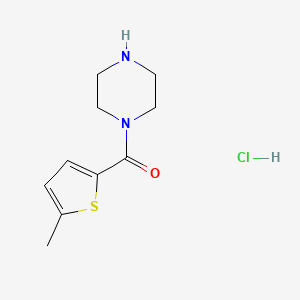

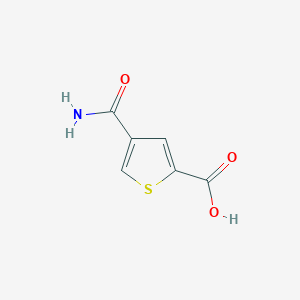

![molecular formula C12H10Cl2N2OS B1522100 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide CAS No. 21278-70-6](/img/structure/B1522100.png)

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide

描述

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in various fields, including proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis

The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula is C12H10Cl2N2OS .科学研究应用

Molecular Structure and Crystallography

- Molecular Structure Analysis : Saravanan et al. (2016) detailed the molecular structure of a related acetamide, highlighting the orientation of the chlorophenyl ring to the thiazole ring and the formation of intermolecular interactions within the crystal structure, contributing to our understanding of its molecular arrangement and potential applications in material science or molecular engineering (Saravanan et al., 2016).

Synthesis and Chemical Properties

- Synthetic Routes : Yu et al. (2014) and Boechat et al. (2011) discussed the synthesis of related compounds, shedding light on the chemical reactions and conditions conducive to forming such molecules. This information is vital for researchers looking to synthesize similar compounds for various applications, ranging from material science to pharmacology (Yu et al., 2014); (Boechat et al., 2011).

Bioactive Compound Studies

- Ligand-Protein Interactions and Photovoltaic Efficiency : Mary et al. (2020) explored the vibrational spectra, electronic properties, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. This research has implications for developing new materials for dye-sensitized solar cells (DSSCs) and understanding how these compounds interact with biological targets, which can be crucial for designing more efficient drugs or bioactive materials (Mary et al., 2020).

Metabolic Studies

- Metabolism in Rats : Research by Bakke et al. (1981) and Chatfield & Hunter (1973) provided insights into the metabolism of related thiazole compounds in rats, proposing mechanisms for their metabolic transformations. These studies are essential for understanding the environmental and biological degradation processes of such compounds, which can inform their safe and effective use in various applications (Bakke et al., 1981); (Chatfield & Hunter, 1973).

Anticancer and Antimicrobial Studies

- Anticancer and Antimicrobial Activities : Investigations into the anticancer and antimicrobial activities of acetamide derivatives by Yurttaş et al. (2015), Duran & Demirayak (2012), and others have demonstrated the potential therapeutic applications of these compounds. Such studies contribute to the development of new drugs and understanding the molecular basis of their activities (Yurttaş et al., 2015); (Duran & Demirayak, 2012).

Pharmacological Evaluation

- Analgesic and Anti-inflammatory Activity : Kumar & Mishra (2020) highlighted the synthesis and pharmacological evaluation of acetamide derivatives, indicating their potential analgesic and anti-inflammatory properties. This research is pivotal for drug discovery efforts aiming at treating pain and inflammation (Kumar & Mishra, 2020).

属性

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECYJZKMPBHCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

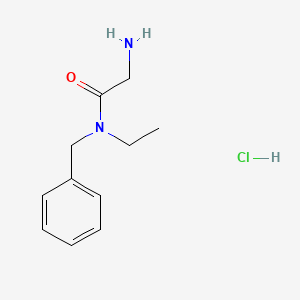

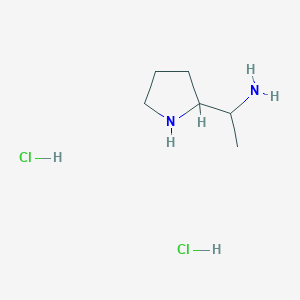

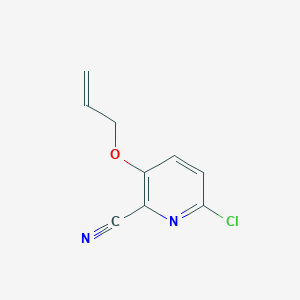

![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)

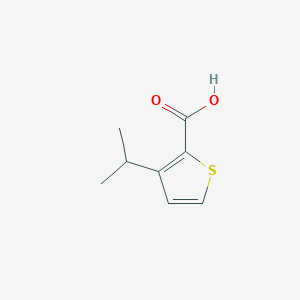

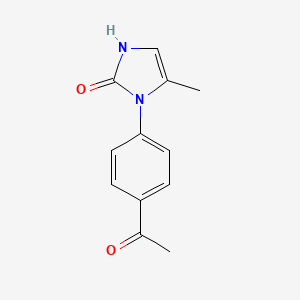

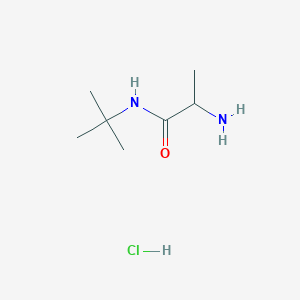

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)

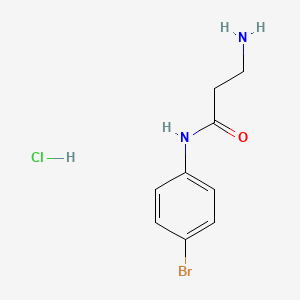

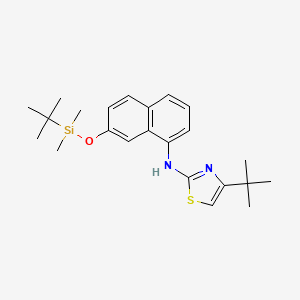

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)